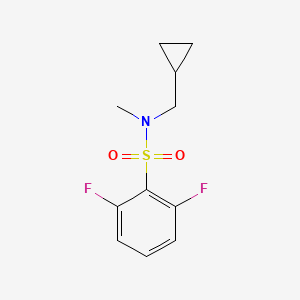
N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating various autoimmune diseases. This compound is a potent inhibitor of Janus kinase 3 (JAK3), a protein that plays a key role in the immune system's response to inflammation.
Wirkmechanismus
N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide works by inhibiting the activity of JAK3, which is involved in the signaling pathways that lead to inflammation. By blocking this protein, N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide can reduce inflammation and prevent damage to tissues and organs.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, the compound has been shown to have immunosuppressive effects, which can be useful in preventing rejection of transplanted organs. N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide has also been shown to reduce the production of certain cytokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide is that it is a highly potent inhibitor of JAK3, which makes it useful for studying the role of this protein in various diseases. However, one limitation of the compound is that it can have off-target effects on other JAK family members, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide. One area of interest is the development of more selective JAK3 inhibitors that do not have off-target effects. Another area of interest is the use of N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide in combination with other drugs to treat autoimmune diseases. Finally, there is interest in studying the long-term effects of N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide on the immune system, particularly in patients who are taking the drug for extended periods of time.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide involves several steps, starting with the reaction of 2,6-difluoronitrobenzene with cyclopropylmethylamine to form N-cyclopropylmethyl-2,6-difluoronitrobenzene. This intermediate is then reduced to the corresponding amine, followed by sulfonation to yield N-cyclopropylmethyl-2,6-difluoro-N-methylbenzenesulfonamide, or N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide has been extensively studied for its potential use in treating various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to be a potent inhibitor of JAK3, which is involved in the signaling pathways that lead to inflammation.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2S/c1-14(7-8-5-6-8)17(15,16)11-9(12)3-2-4-10(11)13/h2-4,8H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAFHRZDYUAJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)S(=O)(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B7566994.png)


![3-[4-(2-Methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7567012.png)
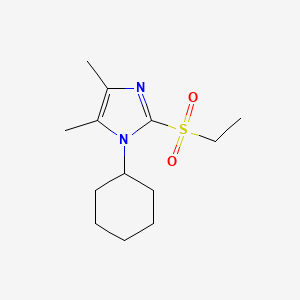
![N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7567035.png)
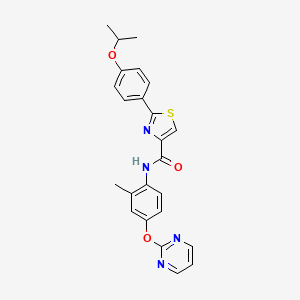
![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7567053.png)
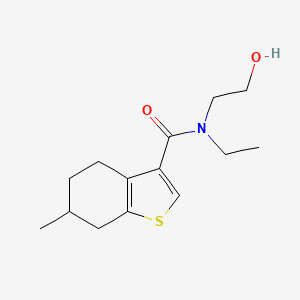
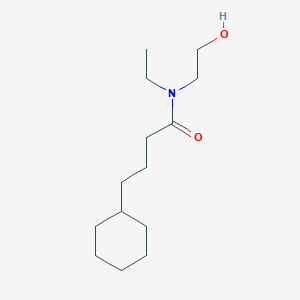
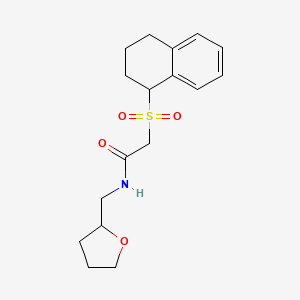
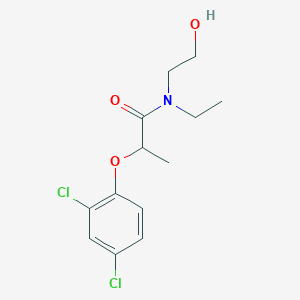
![N-(oxan-4-yl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7567079.png)
![5-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenol](/img/structure/B7567104.png)